![molecular formula C10H10N2O2 B1368107 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 53004-19-6](/img/structure/B1368107.png)

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Vue d'ensemble

Description

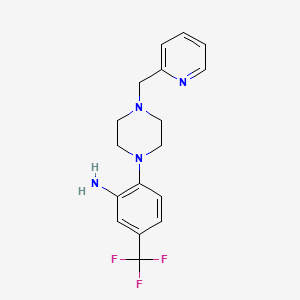

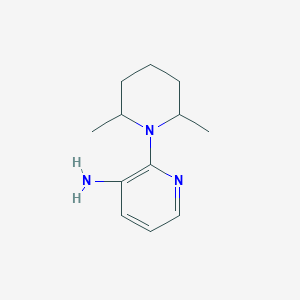

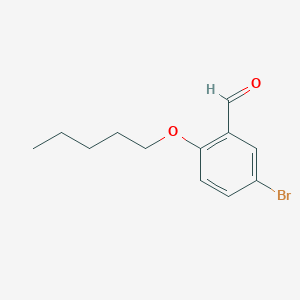

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde consists of a benzimidazole ring substituted with a methoxy group and a methyl group . The exact structure can be represented by the SMILES notation: CN1C2=C (C=C (C=C2)OC)N=C1C=O .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are not detailed in the literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Imidazole derivatives are pivotal in the synthesis of various heterocyclic compounds due to their versatile chemical and biological properties . 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can serve as a key intermediate in synthesizing imidazole-containing compounds, which are crucial in developing new drugs with high chemotherapeutic values.

Antimicrobial Agents

The imidazole ring is a common feature in many antimicrobial agents. Derivatives of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde have potential applications in creating new antimicrobial drugs that can be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Drugs

Imidazole compounds have been reported to exhibit anti-inflammatory and analgesic activities. As such, 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde could be utilized in the development of new anti-inflammatory and pain-relief medications .

Antitumor and Anticancer Research

The imidazole moiety is significant in the design of antitumor and anticancer drugs. Research into 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde could lead to novel treatments that target specific cancer cells or pathways involved in tumor growth .

Chemoselective Esterification

This compound can act as a reagent in the chemoselective esterification of carboxylic acids. This process is valuable in organic synthesis, particularly in the preparation of ester compounds with specific configurations .

Biological Signal Blocking

In medical research, blocking biological signals can be crucial for understanding diseases and developing treatments5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its ability to block specific signaling pathways, which could be beneficial in treating conditions like bacterial infections .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazoles are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Benzimidazoles are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde .

Propriétés

IUPAC Name |

5-methoxy-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLZMIXKMFTTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600433 | |

| Record name | 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53004-19-6 | |

| Record name | 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)